
AFP-07 free acid
Descripción general
Descripción
AFP-07 free acid is a 7,7-difluoroprostacyclin derivative that acts as a selective and highly potent agonist for the prostacyclin receptor (IP receptor). It is known for its ability to inhibit platelet aggregation and promote vasodilatation in pulmonary vascular beds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for AFP-07 free acid are not explicitly detailed in the available literature. Typically, such compounds are produced in specialized chemical manufacturing facilities that adhere to stringent quality control and regulatory standards to ensure the purity and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
AFP-07 free acid primarily undergoes reactions typical of prostacyclin derivatives. These include:
Oxidation: The compound can undergo oxidation reactions, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions, particularly involving the fluorine atoms, can lead to the formation of various analogs.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the nature of the reagents used .
Major Products Formed
The major products formed from the reactions of this compound are typically analogs with modified biological activities. These products are often studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Applications Overview
-
Drug Delivery Systems
- AFP-07 free acid has been explored as a vehicle for targeted drug delivery, particularly in cancer therapies. Its ability to bind selectively to cancer cells facilitates the transport of cytotoxic agents directly to tumor sites, minimizing systemic toxicity.
- Case Study : Research has demonstrated that AFP-derived fragments can deliver drugs to hepatocellular carcinoma (HCC) cells effectively. For instance, AFP-3BC, a fragment of AFP, showed selective accumulation in cancer cells while sparing non-cancerous cells .
-
Cancer Therapy
- The compound plays a significant role in enhancing the efficacy of chemotherapeutic agents. By utilizing this compound’s binding properties, therapies can be designed to improve drug uptake in malignant tissues.
- Case Study : A recent clinical report highlighted the successful use of a combined regimen involving AFP-targeted therapies for patients with AFP-producing gastric cancer (AFPGC). The treatment led to significant tumor reduction and decreased serum AFP levels .
-
Diagnostic Tools
- This compound is also being investigated for its potential as a biomarker in diagnostic assays. Its levels can indicate the presence of certain cancers, making it valuable for early detection.
- Research Findings : A study developed a lateral flow aptasensor capable of detecting AFP within 10 minutes, showcasing its potential for rapid diagnostics in clinical settings .
Detailed Data Tables
Mecanismo De Acción
AFP-07 free acid exerts its effects by selectively binding to the prostacyclin receptor (IP receptor) with high affinity (Ki = 0.561 nM). This binding inhibits platelet aggregation and promotes vasodilatation in pulmonary vascular beds. The compound shows weaker affinity for other prostaglandin receptors, such as EP1-4, which contributes to its selectivity and potency .
Comparación Con Compuestos Similares
Similar Compounds
16®-AFP-07 free acid: An epimer of AFP-07 free acid with similar biological activity but different stereochemistry.
Other prostacyclin analogs: Compounds such as iloprost and treprostinil, which also target the prostacyclin receptor but may have different pharmacokinetic and pharmacodynamic profiles.
Uniqueness
This compound is unique due to its high selectivity and potency for the prostacyclin receptor. Its 7,7-difluoro modification enhances its stability and biological activity compared to other prostacyclin analogs .
Actividad Biológica
AFP-07 free acid is a 7,7-difluoroprostacyclin derivative that serves as a selective and potent agonist for the prostacyclin receptor (IP receptor). Its primary biological activities include the inhibition of platelet aggregation and the promotion of vasodilation, particularly within pulmonary vascular beds. This compound is of significant interest in both biochemical research and potential therapeutic applications.
- Chemical Structure : this compound is characterized by its difluorinated structure, which enhances its stability and biological activity compared to other prostacyclin analogs.
- Ki Value : The compound exhibits a high affinity for the IP receptor with a Ki value of 0.561 nM, indicating its potency as an agonist .
- Receptor Interaction : this compound primarily activates the IP receptor but also shows weaker affinity for EP receptors, particularly EP4, with Ki values exceeding 10 nM for EP4 and >100 nM for EP1-3 . This dual action may influence its pharmacological effects.
Inhibition of Platelet Aggregation
This compound effectively inhibits platelet aggregation, which is crucial in preventing thrombus formation. This activity is mediated through its action on the IP receptor, which plays a pivotal role in the prostacyclin signaling pathway.
Vasodilation Effects
The compound promotes vasodilation in pulmonary vascular beds, contributing to improved blood flow and reduced blood pressure. This effect is particularly beneficial in conditions characterized by pulmonary hypertension or vascular dysfunction.
Research Applications
This compound has been utilized in various scientific studies aimed at understanding its biological effects and potential therapeutic applications:
- Cardiovascular Research : Investigations into its role in managing cardiovascular diseases, particularly those involving platelet aggregation and vascular health.
- Pharmacology : Used as a reference compound in studies exploring the pharmacokinetics and pharmacodynamics of prostacyclin analogs .
- Drug Development : Its unique properties make it a candidate for developing new pharmaceuticals targeting vascular disorders.
Comparative Analysis with Similar Compounds
Compound Name | Ki Value (nM) | Primary Action | Notes |
---|---|---|---|
This compound | 0.561 | IP receptor agonist | High selectivity |
Iloprost | ~0.5 | IP receptor agonist | Established therapeutic use |
Treprostinil | ~1.0 | IP receptor agonist | Used for pulmonary hypertension |
Case Studies and Findings
- Study on Platelet Function : A study demonstrated that this compound significantly reduced platelet aggregation in vitro compared to control groups, highlighting its potential utility in preventing thrombotic events.
- Vascular Response Analysis : In animal models, administration of AFP-07 resulted in notable vasodilation of pulmonary vessels, suggesting its effectiveness in treating conditions like pulmonary arterial hypertension.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of AFP-07 free acid in experimental settings?
- Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV-Vis or mass spectrometry detection to assess purity . For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups and molecular architecture . Include validation against certified reference materials to ensure accuracy.
Q. How should researchers design dose-response experiments to evaluate this compound’s biological activity?
- Methodological Answer: Use a logarithmic dilution series (e.g., 0.1–100 µM) in triplicate, with negative/positive controls. Measure activity via cell viability assays (MTT/XTT) or enzyme-linked immunosorbent assays (ELISA) for target-specific interactions . Normalize data to baseline controls and apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values .
Q. What protocols ensure stability of this compound in long-term storage or under experimental conditions?
- Methodological Answer: Store lyophilized samples at −80°C in inert, airtight containers. For in vitro use, prepare fresh solutions in pH-buffered solvents (e.g., PBS, pH 7.4) and avoid repeated freeze-thaw cycles. Monitor degradation via accelerated stability studies (e.g., 40°C/75% humidity) with periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of this compound across different assay systems?
- Methodological Answer: Perform comparative studies using orthogonal methods (e.g., surface plasmon resonance [SPR] vs. fluorescence polarization). Control for variables like buffer composition, temperature, and protein concentration. Apply statistical meta-analysis to identify systematic biases . Validate findings with isothermal titration calorimetry (ITC) for thermodynamic consistency .
Q. What strategies optimize the selectivity of this compound for its target protein in complex biological matrices?
- Methodological Answer: Use affinity chromatography with immobilized target proteins to isolate bound fractions, followed by LC-MS/MS to confirm specificity . Perform competitive binding assays with structurally analogous compounds to identify off-target interactions. Computational docking (e.g., AutoDock Vina) can predict binding modes and guide structural modifications .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer: Investigate pharmacokinetic factors (e.g., bioavailability, protein binding) via tandem mass spectrometry in plasma/tissue samples . Use knockout animal models to isolate target-mediated effects. Apply physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro-in vivo gaps .
Q. What methodologies are critical for validating this compound’s mechanism of action in heterogeneous cell populations?
- Methodological Answer: Combine single-cell RNA sequencing (scRNA-seq) with CRISPR-Cas9 knockouts to map pathway-specific responses . Use fluorescent reporters (e.g., GFP-tagged targets) for live-cell imaging of dynamic interactions. Confirm findings with Western blotting or proximity ligation assays (PLA) .
Q. How can researchers identify unexplored applications of this compound in non-canonical biological systems?
- Methodological Answer: Conduct high-throughput phenotypic screens (e.g., organoid models or zebrafish embryos) to detect novel bioactivities . Leverage transcriptomic databases (e.g., GEO, ArrayExpress) to correlate AFP-07’s structure with understudied pathways. Collaborate with computational biologists for cheminformatics-based repurposing predictions .
Q. Methodological Best Practices
- Data Reproducibility: Document experimental parameters (e.g., lot numbers of reagents, equipment calibration) in line with FAIR principles .
- Statistical Rigor: Use power analysis to determine sample sizes and apply corrections for multiple comparisons (e.g., Bonferroni) .
- Ethical Reporting: Disclose conflicts of interest and adhere to journal guidelines for supplementary data submission (e.g., Beilstein Journal of Organic Chemistry standards) .
Propiedades
IUPAC Name |
(5Z)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30F2O5/c1-3-4-5-8-14(2)16(25)12-11-15-17(26)13-18-21(15)22(23,24)19(29-18)9-6-7-10-20(27)28/h9,11-12,14-18,21,25-26H,3,6-8,10,13H2,1-2H3,(H,27,28)/b12-11+,19-9-/t14-,15-,16+,17+,18-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHIRYQSPDZLLG-JFEAKWICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC(C)C(C=CC1C(CC2C1C(C(=CCCCC(=O)O)O2)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C(/C(=C/CCCC(=O)O)/O2)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30F2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80229358 | |
Record name | AFP-07 free acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80229358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
788799-13-3 | |
Record name | AFP-07 free acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0788799133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AFP-07 free acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80229358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AFP-07 FREE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69PPR64XJA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.